1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-22(26-13-16-6-4-10-25-12-16)18-9-5-11-29(14-18)24-27-20-19(17-7-2-1-3-8-17)15-32-21(20)23(31)28-24/h1-4,6-8,10,12,15,18H,5,9,11,13-14H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYDWBXQADRCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.54 g/mol. The compound features a thienopyrimidine core, a piperidine ring, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O2S |
| Molecular Weight | 445.54 g/mol |
| CAS Number | 1242875-13-3 |
Anticancer Properties
Research indicates that compounds with similar thienopyrimidine structures exhibit significant anticancer activity. For instance, studies have shown that thienopyrimidines can induce apoptosis in cancer cell lines through the activation of caspases and the cleavage of PARP (poly(ADP-ribose) polymerase) . The specific compound has demonstrated selective cytotoxicity against various cancer cell lines, suggesting a potential role as an antitumor agent.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
- Receptor Interaction : It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Study on Cytotoxicity
A study published in Medicines evaluated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited higher selectivity towards oral cancer cells compared to standard chemotherapeutic agents like doxorubicin . The study utilized dose-response curves to establish the efficacy of these compounds.
In Vitro Antibacterial Activity
Another research effort investigated the antibacterial properties of thienopyrimidine derivatives. The findings suggested that these compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to this one possess significant antimicrobial properties. Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit bacterial growth is likely due to its interaction with bacterial enzymes or disruption of cell wall synthesis pathways.
Case Study: Antimicrobial Testing
A study tested several derivatives against a panel of bacterial strains, revealing that modifications to the piperidine ring significantly enhanced antimicrobial activity.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Z250-1310 | E. coli | 15 |
| Z250-1310 | Staphylococcus aureus | 18 |
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease.
Case Study: Enzyme Inhibition Assay
In vitro assays demonstrated that the compound exhibited IC50 values comparable to known AChE inhibitors, indicating its potential utility in treating conditions associated with cholinergic dysfunction.
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold is recognized for its anticancer properties. Compounds in this class have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific interactions at the molecular level are still under investigation but may involve interference with DNA replication or repair mechanisms.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thieno[3,2-d]pyrimidine : Utilizing cyclization reactions involving appropriate precursors.
- Piperidine Ring Construction : Employing nucleophilic substitution reactions.
- Amide Bond Formation : Using coupling reagents to attach the pyridine moiety.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thieno[3,2-d]pyrimidinone core, a piperidine ring connected via a carboxamide group, and a pyridinylmethyl substituent. The planar thienopyrimidinone moiety enables hydrogen bonding with biological targets, while the piperidine ring’s conformation (C11–N1–C14 bond angle ≈113.77°) affects spatial orientation. The pyridinyl group enhances solubility and π-π stacking, critical for target engagement. These features guide analog design to optimize binding and stability .
Q. What synthetic strategies are used to construct the thieno[3,2-d]pyrimidinone core?
The core is synthesized via cyclocondensation of aminothiophene derivatives with carbonyl reagents. For example, ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate was prepared using single-crystal X-ray-optimized conditions (298 K, base-catalyzed ring closure). Steric effects from substituents like 4-chlorophenyl are mitigated through recrystallization (yield: R factor = 0.054) .
Q. Which analytical techniques confirm molecular weight and purity?
High-resolution mass spectrometry (HRMS) and NMR validate molecular weight. Purity is assessed via HPLC (≥95% threshold), with mobile phase optimization to resolve byproducts. Single-crystal X-ray diffraction confirms structural integrity, while elemental analysis verifies stoichiometry .
Advanced Research Questions
Q. How can molecular docking predict binding modes to kinase targets, and how are results validated?
Docking simulations (e.g., AutoDock Vina) incorporate conformational flexibility (e.g., piperidine puckering) and protonation states at physiological pH. Validation involves correlating docking scores with experimental IC50 values from kinase inhibition assays. For example, analogs with trifluoromethyl groups showed improved binding (ΔG < -9 kcal/mol) due to hydrophobic interactions. Discrepancies due to solvation effects require molecular dynamics (MD) refinement .
Q. How should researchers resolve IC50 discrepancies between cell-based and enzyme assays?
Discrepancies may arise from differences in membrane permeability (cell-based) versus direct target engagement (enzyme assays). Parallel assays with controlled ATP concentrations and LC-MS-based cellular uptake measurements are recommended. Pyridine-containing analogs exhibited reduced cellular activity due to efflux pumps, necessitating P-glycoprotein inhibition controls .
Q. What are critical considerations for optimizing metabolic stability in SAR studies?
Focus on metabolic soft spots identified via microsomal assays. Introducing electron-withdrawing groups (e.g., trifluoromethyl at the thienopyrimidine’s phenyl ring) reduces CYP3A4-mediated oxidation. Stabilizing the carboxamide linkage (e.g., N-methylation) prevents amidase cleavage. Concurrently, logP adjustments via piperidine substitution balance permeability and clearance. Fluorescence-based CYP inhibition assays ensure selectivity .
Methodological Notes
- Structural Analysis : X-ray crystallography (bond angles, torsion angles) and computational modeling are essential for rational design .
- Synthesis : Base-catalyzed cyclization and recrystallization are key for high-yield, pure products .
- Validation : Cross-correlation of docking results with biophysical assays (ITC, mutagenesis) ensures reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
